molecular formula C11H14O4 B13087507 (R)-3-(4-Methoxyphenoxy)butanoic acid

(R)-3-(4-Methoxyphenoxy)butanoic acid

Cat. No.: B13087507
M. Wt: 210.23 g/mol
InChI Key: YXTBVBPBZAEKOA-MRVPVSSYSA-N
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Description

®-3-(4-Methoxyphenoxy)butanoic acid is an organic compound with the molecular formula C11H14O4. It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a butanoic acid chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Methoxyphenoxy)butanoic acid typically involves the reaction of 4-methoxyphenol with butanoic acid derivatives. One common method includes the esterification of 4-methoxyphenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of acid catalysts such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ®-3-(4-Methoxyphenoxy)butanoic acid may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Methoxyphenoxy)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoquinone.

    Reduction: Formation of 3-(4-methoxyphenoxy)butanol.

    Substitution: Formation of halogenated or nitrated derivatives of the phenoxy ring.

Scientific Research Applications

®-3-(4-Methoxyphenoxy)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(4-Methoxyphenoxy)butanoic acid involves its interaction with specific molecular targets. The methoxy group and the phenoxy ring play crucial roles in binding to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenol: Lacks the butanoic acid chain, making it less versatile in certain reactions.

    3-Phenoxybutanoic acid: Lacks the methoxy group, which can affect its reactivity and biological activity.

    4-Methoxybenzoic acid: Has a similar structure but with a different functional group arrangement.

Uniqueness

®-3-(4-Methoxyphenoxy)butanoic acid is unique due to the combination of the methoxy group, phenoxy ring, and butanoic acid chain. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(3R)-3-(4-methoxyphenoxy)butanoic acid

InChI

InChI=1S/C11H14O4/c1-8(7-11(12)13)15-10-5-3-9(14-2)4-6-10/h3-6,8H,7H2,1-2H3,(H,12,13)/t8-/m1/s1

InChI Key

YXTBVBPBZAEKOA-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC(=O)O)OC1=CC=C(C=C1)OC

Canonical SMILES

CC(CC(=O)O)OC1=CC=C(C=C1)OC

Origin of Product

United States

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